

In vivo administration and dosage of VPC-18005

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B611713

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Application Notes and Protocols for VPC-18005

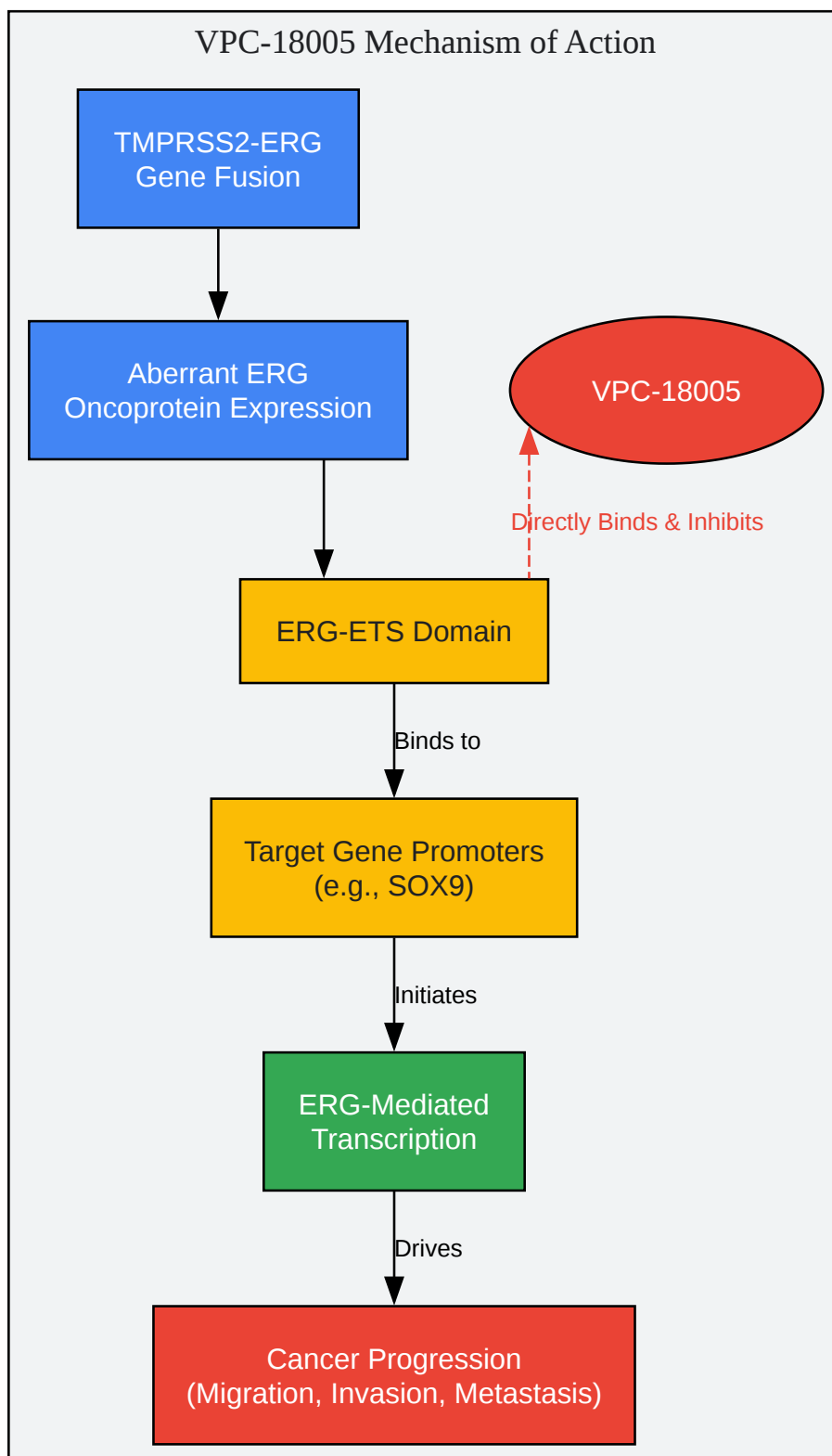
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant experimental protocols for **VPC-18005**, a small molecule inhibitor of the ERG transcription factor.

Mechanism of Action

VPC-18005 is a rationally designed small molecule antagonist that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in driving prostate cancer development, progression, and metastasis by regulating the transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2]

VPC-18005 functions by sterically blocking the interaction between the ERG-ETS domain and its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, **VPC-18005** effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer cells.[1][2][5]



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Caption: Mechanism of action of **VPC-18005** in inhibiting the ERG signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **VPC-18005** from in vitro and in vivo studies.

Table 1: In Vitro Potency of **VPC-18005**

Cell Line	Assay	IC ₅₀ (μM)	Reference(s)
PNT1B-ERG	pETS-luciferase reporter activity	3	[2] [5] [6]
VCaP	pETS-luciferase reporter activity	6	[2] [5] [6]
PNT1B-ERG	Migration and Invasion Assay	5	[5] [6]

Table 2: In Vivo Dosage and Administration of **VPC-18005**

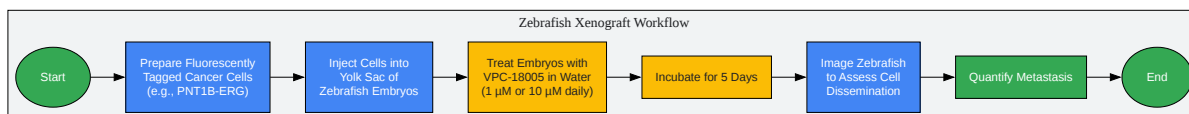
Animal Model	Administration Route	Dosage/Concentration	Duration	Outcome	Reference(s)
Zebrafish	In water	1 μM and 10 μM	5 days (daily)	Reduced metastasis	[5] [6]
Mouse	Oral gavage (projected)	Up to 500 mg/kg (single dose)	Single Dose	No general toxicity	[1] [2]
Mouse	Oral gavage (projected)	150 mg/kg (BID)	4 weeks	No general toxicity	[1] [2]

Experimental Protocols

Detailed methodologies for key experiments involving **VPC-18005** are provided below.

Zebrafish Xenograft Model for Metastasis

This protocol is used to assess the in vivo efficacy of **VPC-18005** in inhibiting cancer cell metastasis.



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Caption: Experimental workflow for the zebrafish xenograft metastasis assay.

Methodology:

- Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-ERG) with a fluorescent marker.
- Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.[1][2]
- Compound Administration: Following injection, transfer the embryos to fresh water containing the desired concentration of **VPC-18005** (e.g., 1 μM or 10 μM) or a vehicle control (e.g., DMSO).[5]
- Daily Treatment: Replace the treatment water daily for 5 days.[5]
- Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to the rest of the body.[1][2]
- Data Analysis: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of fluorescence outside the injection site.

In Vitro Cell Migration and Invasion Assay

This protocol utilizes a real-time cell analysis system to measure the effect of **VPC-18005** on cancer cell migration and invasion.

Methodology:

- **Cell Seeding:** Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[\[1\]](#)[\[2\]](#)
[\[5\]](#)
- **Compound Treatment:** After allowing the cells to settle and begin migrating (typically 24 hours), add **VPC-18005** (e.g., 5 μ M) or a vehicle control to the upper chamber.[\[5\]](#)
- **Real-Time Monitoring:** Continuously monitor cell migration through the porous membrane separating the upper and lower chambers using the real-time cell analysis system. The system measures changes in electrical impedance as cells move onto the sensors on the underside of the membrane.[\[5\]](#)
- **Data Analysis:** The system software generates a "cell index" value, which is proportional to the number of migrated cells. Plot the normalized cell index over time to compare the migratory capacity of treated versus untreated cells.[\[5\]](#) For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

ERG-ETS Domain:DNA Binding Inhibition Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of **VPC-18005**'s ability to disrupt the ERG-DNA interaction.

Methodology:

- **Probe Labeling:** Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ERG binding site with a fluorescent dye.
- **Binding Reaction:** Incubate recombinant ERG-ETS domain protein with the fluorescently labeled DNA probe in a binding buffer.
- **Compound Addition:** To test for inhibition, add increasing concentrations of **VPC-18005** to the binding reaction.[\[1\]](#)[\[5\]](#)

- Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
- Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of **VPC-18005** indicates inhibition of binding.[1][5]

Disclaimer: This document is intended for research purposes only. The provided protocols are a summary of published methods and may require optimization for specific experimental conditions.

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